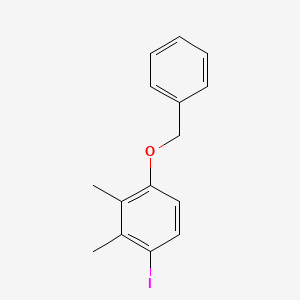

1-(Benzyloxy)-4-iodo-2,3-dimethylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Benzyloxy)-4-iodo-2,3-dimethylbenzene is an organic compound characterized by the presence of a benzyl ether group, an iodine atom, and two methyl groups attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-iodo-2,3-dimethylbenzene can be synthesized through a multi-step process involving the following key steps:

Bromination: The starting material, 2,3-dimethylphenol, undergoes bromination to introduce a bromine atom at the para position.

Benzyl Protection: The hydroxyl group of the brominated intermediate is protected by converting it into a benzyloxy group using benzyl chloride and a base such as potassium carbonate.

Halogen Exchange: The bromine atom is then replaced with an iodine atom through a halogen exchange reaction using potassium iodide and a copper catalyst

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and environmentally friendly solvents to enhance yield and reduce waste .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Benzyloxy)-4-iodo-2,3-dimethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride

Common Reagents and Conditions:

Nucleophilic Substitution: Potassium hydroxide, dimethyl sulfoxide (DMSO), and heat.

Oxidation: Potassium permanganate, sulfuric acid, and water.

Reduction: Lithium aluminum hydride in anhydrous ether

Major Products:

- Substitution reactions yield various substituted benzene derivatives.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions result in the formation of 1-(Benzyloxy)-2,3-dimethylbenzene .

Applications De Recherche Scientifique

1-(Benzyloxy)-4-iodo-2,3-dimethylbenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

Material Science: Utilized in the preparation of functional materials such as polymers and liquid crystals

Mécanisme D'action

The mechanism of action of 1-(Benzyloxy)-4-iodo-2,3-dimethylbenzene involves its ability to undergo various chemical transformations. The benzyloxy group can participate in nucleophilic substitution reactions, while the iodine atom can be involved in halogen exchange reactions. These transformations enable the compound to act as a versatile building block in organic synthesis .

Comparaison Avec Des Composés Similaires

1-(Benzyloxy)-2-iodo-4-tert-octylbenzene: Similar structure with a tert-octyl group instead of methyl groups.

1-(Benzyloxy)-4-iodo-2,3-dimethylphenol: Similar structure with a hydroxyl group instead of a benzyloxy group

Activité Biologique

1-(Benzyloxy)-4-iodo-2,3-dimethylbenzene is a compound that has garnered interest due to its potential biological activities. Its structure, which includes a benzyloxy group and an iodine atom attached to a dimethylbenzene backbone, suggests possibilities for various pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

- Molecular Formula : C15H15IO

- Molar Mass : 338.18 g/mol

- Structure : The compound features a benzyloxy group attached to the 4-position of an iodinated dimethylbenzene.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including antiviral, antibacterial, and anticancer properties. The following sections will detail specific activities associated with this compound.

Antiviral Activity

A study on related compounds has shown that derivatives of iodo-substituted benzene exhibit antiviral properties. For instance, thiosemicarbazone derivatives of 1-indanones demonstrated potent anti-bovine viral diarrhea virus (BVDV) activity, suggesting that similar structural motifs could enhance antiviral efficacy in related compounds like this compound .

Antibacterial and Anticancer Properties

Compounds containing iodine are known for their antibacterial properties. Research has indicated that iodinated aromatic compounds can disrupt bacterial cell membranes and inhibit growth. Additionally, studies on structurally analogous compounds have revealed anticancer activity through mechanisms such as apoptosis induction and inhibition of cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics:

- Iodine Substitution : The presence of iodine is crucial for biological activity; it enhances lipophilicity and may facilitate membrane penetration.

- Benzyloxy Group : This moiety can influence the compound's interaction with biological targets by modulating electron density and steric effects.

Case Studies

- Antiviral Efficacy : In a comparative study of antiviral agents, derivatives similar to this compound were tested against viral strains. Results indicated that modifications at the benzyloxy position could significantly enhance selectivity indices (SI), indicating potential as therapeutic agents .

- Cytotoxicity Tests : Cytotoxicity assays performed on various human tumor cell lines demonstrated that iodinated benzene derivatives exhibited varying degrees of cytotoxicity. For instance, some derivatives showed IC50 values in the low micromolar range, indicating promising anticancer potential .

Data Table: Summary of Biological Activities

Propriétés

Formule moléculaire |

C15H15IO |

|---|---|

Poids moléculaire |

338.18 g/mol |

Nom IUPAC |

1-iodo-2,3-dimethyl-4-phenylmethoxybenzene |

InChI |

InChI=1S/C15H15IO/c1-11-12(2)15(9-8-14(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 |

Clé InChI |

HWFVYBGAKGDDOP-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC(=C1C)I)OCC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.